Prasugrel-d4
Overview
Description
Prasugrel-d4 is a deuterium-labeled derivative of Prasugrel, a thienopyridine prodrug. It is used primarily for research purposes, particularly in the study of pharmacokinetics and pharmacodynamics. Prasugrel itself is an antiplatelet agent that inhibits platelet aggregation by irreversibly binding to the P2Y12 receptor on platelets, thus preventing adenosine diphosphate (ADP)-induced platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prasugrel-d4 involves the incorporation of deuterium, a stable isotope of hydrogen, into the Prasugrel molecule. The process typically starts with the synthesis of the Prasugrel intermediate, followed by the introduction of deuterium atoms. The key steps include:
Acetylation: The initial step involves the acetylation of the thienopyridine ring.
Deuterium Incorporation: Deuterium is introduced using deuterated reagents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Purification: The final product is purified using chromatographic techniques to achieve high purity and yield
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the use of hazardous solvents. The use of low-boiling and low-toxicity solvents is preferred to enhance the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Prasugrel-d4 undergoes several types of chemical reactions, including:
Oxidation: The thienopyridine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions are used to introduce or replace functional groups on the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Prasugrel-d4 is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a tracer in studies involving the pharmacokinetics and metabolism of Prasugrel.
Biology: Researchers use this compound to study the biological pathways and mechanisms of platelet aggregation.
Medicine: It aids in the development of new antiplatelet therapies and in understanding the efficacy and safety of Prasugrel.
Industry: This compound is used in the pharmaceutical industry for quality control and in the development of generic formulations .
Mechanism of Action
Prasugrel-d4, like Prasugrel, is a prodrug that is metabolized in the liver to its active metabolite. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, preventing ADP from binding to its receptor. This inhibition of ADP-mediated activation of the glycoprotein GPIIb/IIIa complex reduces platelet activation and aggregation, thereby preventing thrombotic cardiovascular events .
Comparison with Similar Compounds
Prasugrel-d4 is compared with other thienopyridine antiplatelet agents such as Ticlopidine and Clopidogrel. While all three compounds inhibit platelet aggregation by targeting the P2Y12 receptor, this compound has certain unique features:
Higher Potency: this compound exhibits higher potency in inhibiting platelet aggregation compared to Ticlopidine and Clopidogrel.
Faster Onset of Action: this compound has a faster onset of action due to more efficient conversion to its active metabolite.
Deuterium Labeling: The incorporation of deuterium enhances the stability and allows for precise pharmacokinetic studies .
List of Similar Compounds
- Ticlopidine
- Clopidogrel
- Elinogrel
- Ticagrelor
- Cangrelor
Biological Activity
Prasugrel-d4, also known as R-138727, is a deuterated form of the thienopyridine antiplatelet agent prasugrel. As a prodrug, this compound undergoes metabolic conversion to its active metabolite, R-138727, which plays a crucial role in inhibiting platelet aggregation. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant clinical studies.
Target Receptor : The primary target of this compound is the human P2Y12 receptor , which is integral to platelet activation and aggregation.
Binding Mechanism : The active metabolite R-138727 binds irreversibly to cysteine residues at positions 97 and 175 on the P2Y12 receptor. This binding inhibits the receptor's ability to mediate adenosine diphosphate (ADP)-induced platelet activation, leading to reduced platelet aggregation.
Biochemical Pathways : By inhibiting the P2Y12 receptor, this compound prevents the activation of the GPIIb/IIIa receptor complex by ADP, thereby diminishing thrombus formation.
Pharmacokinetics
Prasugrel is characterized as a prodrug that requires enzymatic conversion in the liver to its active form, R-138727. The pharmacokinetic profile shows that this compound achieves higher plasma concentrations of its active metabolite compared to clopidogrel, leading to more effective platelet inhibition .
Clinical Efficacy
Several clinical trials have demonstrated the efficacy of prasugrel in reducing cardiovascular events:
- TRITON-TIMI 38 Study : In this pivotal trial involving 13,608 patients with acute coronary syndrome (ACS), prasugrel significantly reduced the primary endpoint (death from cardiovascular causes, nonfatal myocardial infarction [MI], or nonfatal stroke) compared to clopidogrel (9.9% vs. 12.1%, hazard ratio [HR]: 0.81; p < 0.001) .
Endpoint | Prasugrel (N=6813) | Clopidogrel (N=6795) | Hazard Ratio (95% CI) | P Value |
---|---|---|---|---|
Death from cardiovascular causes, nonfatal MI, or nonfatal stroke | 643 (9.9%) | 781 (12.1%) | 0.81 (0.73–0.90) | <0.001 |
Nonfatal MI | 475 (7.3%) | 620 (9.5%) | 0.76 (0.67–0.85) | <0.001 |
Urgent target-vessel revascularization | 2.5% | 3.7% | - | <0.001 |
- Safety Profile : While prasugrel offers superior efficacy in preventing thrombotic events, it is associated with an increased risk of bleeding compared to clopidogrel .
Case Studies and Research Findings
Research has also focused on specific patient populations and scenarios:
- Elderly Patients and Low Body Weight : In a core clinical cohort analysis excluding patients at high bleeding risk, prasugrel still showed significant benefits over clopidogrel in reducing cardiovascular events among patients aged ≥75 years and weighing <60 kg .
- Pre-Hospital Use : A study investigating pre-hospital crushed prasugrel tablets in STEMI patients showed promising results in terms of pharmacokinetics and pharmacodynamics, suggesting that immediate administration could enhance outcomes during primary percutaneous coronary intervention .
Properties
IUPAC Name |
[5-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3/i6D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGLZDAWLRGWQN-KXGHAPEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=C(S4)OC(=O)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676115 | |
Record name | 5-[2-(2,2,3,3-~2~H_4_)Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189919-49-0 | |
Record name | 5-[2-(2,2,3,3-~2~H_4_)Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.